molecular formula C19H20N2O3S2 B2588873 N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide CAS No. 941925-66-2

N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide

Cat. No.: B2588873
CAS No.: 941925-66-2
M. Wt: 388.5
InChI Key: AVPDREGDOZTIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

The primary target of the compound N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide is the enzyme cyclooxygenase (COX), specifically COX-1 . COX enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound interacts with its target, COX-1, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The action of this compound affects the arachidonic acid pathway . By inhibiting COX-1, the compound prevents the production of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 . This leads to a decrease in inflammation and pain.

Biochemical Analysis

Biochemical Properties

N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the O-GlcNAcase (OGA) enzyme, which is involved in the regulation of tau proteins . The interaction between this compound and these biomolecules is likely due to the electrophilic nature of the thiazole ring, which can undergo electrophilic substitution .

Cellular Effects

The effects of this compound on cells are largely related to its influence on tau proteins. By inhibiting OGA, the compound can limit tau hyperphosphorylation and aggregation, which are key pathological features of Alzheimer’s disease and other tauopathies . This suggests that this compound may have significant effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its inhibition of the OGA enzyme . This inhibition prevents the removal of O-GlcNAc from tau proteins, thereby reducing tau hyperphosphorylation and aggregation . The compound’s effects at the molecular level also include potential binding interactions with other biomolecules and changes in gene expression.

Metabolic Pathways

Given its inhibitory effect on OGA, it is likely that the compound interacts with metabolic pathways related to the processing of tau proteins .

Subcellular Localization

Given its role in modulating tau proteins, it may be localized to areas of the cell where tau proteins are abundant, such as the cytosol and axons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group at the 2-position of the benzothiazole ring can be introduced using methylation reagents such as methyl iodide in the presence of a base.

    Formation of the Butanamide Moiety: The butanamide moiety can be introduced by reacting the benzothiazole derivative with 4-tosylbutanoic acid or its derivatives under appropriate coupling conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Halogens, nucleophiles, and other reagents under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active benzothiazole derivatives. It may exhibit activity against various diseases, including neurodegenerative disorders and cancer.

    Biological Studies: The compound can be used as a tool in biological studies to investigate its effects on cellular processes and molecular pathways.

    Chemical Biology: It can be used in chemical biology to study its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications:

Comparison with Similar Compounds

N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide can be compared with other similar compounds, such as:

    2-methylbenzo[d]thiazole derivatives: These compounds share the benzothiazole core and may exhibit similar biological activities.

    4-tosylbutanamide derivatives: These compounds share the butanamide moiety and may have similar chemical properties.

    Other benzothiazole derivatives: Compounds with different substituents on the benzothiazole ring may exhibit different biological activities and chemical properties.

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-13-5-8-16(9-6-13)26(23,24)11-3-4-19(22)21-15-7-10-18-17(12-15)20-14(2)25-18/h5-10,12H,3-4,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPDREGDOZTIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.